Home > Products > Screening Compounds P103814 > 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride
4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride - 2225142-02-7

4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride

Catalog Number: EVT-2931078
CAS Number: 2225142-02-7
Molecular Formula: C9H17Cl2N3O
Molecular Weight: 254.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-1,1,1-Trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol (MK-5046)

  • Compound Description: MK-5046 is a nonpeptide agonist for the bombesin receptor subtype-3 (BRS-3). Studies suggest it functions as an allosteric agonist at the BRS-3 receptor. [] MK-5046 has shown antiobesity effects in preclinical models. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

  • Compound Description: Compound 7w is a potent glycine transporter 1 (GlyT1) inhibitor, exhibiting promising activity in rodent models for schizophrenia without inducing undesirable central nervous system side effects. []

2-(3-(Piperidin-4-yloxy)benzo[b]thiophen-2-yl)-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1,3,4-oxadiazole (34c)

  • Compound Description: Compound 34c acts as a high-affinity inhibitor of both Plasmodium falciparum and P. vivax N-Myristoyltransferases (NMTs) and demonstrates in vivo activity against a rodent malaria model. []

1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

  • Compound Description: This compound demonstrated antipsychotic-like activity in mice by reducing spontaneous locomotion without causing ataxia, unlike clinically available antipsychotic agents. Importantly, it did not exhibit binding to D2 dopamine receptors in vitro. []
Overview

4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This specific compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The compound is characterized by its unique structure, which includes a piperidine ring and a pyrazole moiety.

Source

The compound can be synthesized through various chemical reactions involving pyrazole derivatives and piperidine. Research indicates that pyrazole compounds are often synthesized using methods such as cyclocondensation reactions, which can yield high purity and yield rates when optimized properly .

Classification

4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride is classified as a heterocyclic organic compound. Its classification falls within the broader category of pharmaceutical compounds, particularly those with potential therapeutic effects.

Synthesis Analysis

Methods

The synthesis of 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride typically involves several steps:

  1. Starting Materials: The synthesis begins with commercially available aminopyrazole derivatives or synthesized pyrazole intermediates.
  2. Reactions: Key synthetic steps may include:
    • Buchwald-Hartwig Reaction: A coupling reaction that forms carbon-nitrogen bonds.
    • Suzuki Coupling: A reaction that links aryl groups using boronic acids.
    • Oxidation Reactions: Such as Dess-Martin periodinane oxidation to convert alcohols to carbonyls .

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence. For example, using aprotic dipolar solvents has been shown to enhance yields in similar pyrazole synthesis reactions .

Molecular Structure Analysis

Structure

The molecular structure of 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride features a piperidine ring connected to a pyrazole group via a methylene bridge. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the compound, enhancing solubility and stability.

Data

The molecular formula is C10_{10}H14_{14}Cl2_2N4_{4}O, with a molecular weight of approximately 257.15 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers in the piperidine ring.

Chemical Reactions Analysis

Reactions

4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride can participate in various chemical reactions typical for pyrazole and piperidine derivatives:

  1. Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, allowing for further functionalization.
  2. Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.
  3. Hydrogenation: The double bonds present in some synthetic intermediates can be hydrogenated to yield saturated compounds .

Technical Details

Optimization of reaction conditions is crucial for achieving high yields and selectivity in synthetic pathways involving this compound.

Mechanism of Action

Process

The mechanism of action for 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride is not completely elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors relevant to disease pathways.

Data

Preliminary studies suggest that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antitumor activities, indicating that this compound may share similar pharmacological properties .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically a solid at room temperature and may exhibit hygroscopic behavior due to its dihydrochloride form. It is soluble in water and polar organic solvents.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from moisture due to its hygroscopic nature.

Relevant data from studies indicate that the stability and solubility characteristics make it suitable for pharmaceutical formulations .

Applications

Scientific Uses

4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride has potential applications in:

  1. Drug Development: As a lead compound for synthesizing new pharmaceuticals targeting specific diseases.
  2. Biological Research: To study mechanisms of action related to pyrazole derivatives in various biological systems.
  3. Therapeutic Applications: Investigating its efficacy in treating conditions such as inflammation or cancer based on preliminary pharmacological data .
Introduction to Structural and Functional Significance

Role of Pyrazole-Piperidine Hybrid Scaffolds in Medicinal Chemistry

Pyrazole-piperidine hybrids represent a privileged architectural motif in drug design, merging the distinct pharmacological advantages of both heterocycles. The pyrazole ring (a five-membered system with two adjacent nitrogen atoms) provides exceptional hydrogen-bonding capabilities, π-π stacking interactions, and metabolic stability due to its aromatic character. Simultaneously, the piperidine moiety (a six-membered nitrogen-containing saturated ring) introduces conformational flexibility, basicity for salt formation, and enhanced bioavailability through improved membrane permeability [3] [5]. This synergy enables precise modulation of target binding:

  • Hydrogen-Bonding Networks: Pyrazole’s "pyridine-like" N2 nitrogen acts as a hydrogen-bond acceptor, while its N1 ("pyrrole-like") can participate in hydrophobic interactions. Piperidine’s tertiary nitrogen serves as a protonation site under physiological conditions, facilitating ionic interactions with biological targets like kinase ATP pockets or GPCR allosteric sites [5].
  • Spatial Orientation: The methylene bridge (–CH₂–) in 4-((1H-pyrazol-3-yl)methyl)piperidin-4-ol permits optimal spatial positioning of pharmacophoric elements, enabling dual-point attachment to complementary receptor subsites [8].
  • Biological Versatility: Hybrid derivatives demonstrate broad therapeutic relevance, including as kinase inhibitors (e.g., CDK2 for cancer), antimicrobial agents (disrupting bacterial topoisomerases), and CNS modulators (targeting serotonin/dopamine receptors) [3] [5].

Table 1: Therapeutic Applications of Pyrazole-Piperidine Hybrid Systems

Hybrid StructureBiological TargetTherapeutic AreaKey Advantage
4-(1H-Pyrazol-3-yl)piperidinep38 MAP kinaseAnti-inflammatoryEnhanced kinase selectivity vs. COX
1-Tolylglycyl-pyrazolo[3,4-d]pyrimidine-piperidineCDK2/cyclin A2AnticancerATP-competitive inhibition (IC₅₀: 0.057 μM)
3-(Piperidin-4-yl)-1H-pyrazolesGABA-A receptorsInsecticidal/AnxiolyticCNS penetration

Pharmacophoric Features of 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol Dihydrochloride

The dihydrochloride salt of this compound optimizes drug-like properties through three critical pharmacophores:

  • Pyrazole NH Unit: The 1H-tautomer’s N–H group (position 1) acts as a strong hydrogen-bond donor, crucial for engaging catalytic residues in enzymes (e.g., Asp86 in CDK2). Prototropic tautomerism (e.g., 1H vs. 2H forms) further diversifies interaction profiles [5].
  • Tertiary Alcohol at C4-Piperidine: The quaternary 4-hydroxy group confers structural rigidity to the piperidine ring, reducing entropy penalties upon binding. It also serves as a hydrogen-bond donor/acceptor "switch" and enhances aqueous solubility [3].
  • Piperidine Nitrogen: Protonation at physiological pH forms a cationic center for ionic bonding with aspartate/glutamate residues in targets like ion channels or transporters. The dihydrochloride salt amplifies this via improved crystallinity and dissolution kinetics [8].

Table 2: Key Pharmacophoric Elements and Their Contributions

Structural FeatureInteraction TypeRole in Target Engagement
Pyrazole N1–HH-bond donorAnchors to kinase hinge region (e.g., Leu83)
Piperidine N⁺Ionic/CoulombicBinds allosteric sites in GPCRs
C4–OH groupH-bond donor/acceptorStabilizes water networks in active sites
Pyrazole C3/C5 positionsHydrophobicOccupies lipophilic pockets

Historical Evolution of Piperidine-Pyrazole Derivatives in Drug Discovery

Piperidine-pyrazole hybrids have evolved from early "flat" heterocycles to sophisticated 3D scaffolds addressing complex diseases:

  • First-Generation (1980s–2000s): Focused on non-fused analogs like 3-(piperidin-4-yl)-1H-pyrazoles as serotonin receptor ligands. These prioritized CNS permeability but exhibited metabolic lability (e.g., CYP450 oxidation) [10].
  • Second-Generation (2010s): Introduced bridged systems (e.g., WO2014028459A1’s pyridazine-piperidines) for spinal muscular atrophy. Piperidine substitutions (e.g., 2,2,6,6-tetramethyl) mitigated oxidative metabolism, extending half-lives [8].
  • Current Era (2020s+): Hybridization with biologically validated cores (e.g., pyrazolo[3,4-d]pyrimidines) yielded multitarget agents. Example: CDK2 inhibitors (IC₅₀: 0.057 μM) incorporating 4-(piperidin-4-yl)pyrazole demonstrated >100-fold selectivity over CDK4/6 [5] [9]. Key milestones include:
  • Regioselective Synthesis: Advances in cyclocondensation (hydrazine + 1,3-dicarbonyls) enabled precise control over pyrazole substitution patterns [3].
  • Salt Engineering: Dihydrochloride forms (e.g., 787640-26-0) improved bioavailability of polar analogs by enhancing gastrointestinal solubility [2] [8].

Table 3: Evolution of Piperidine-Pyrazole Therapeutics

Properties

CAS Number

2225142-02-7

Product Name

4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride

IUPAC Name

4-(1H-pyrazol-5-ylmethyl)piperidin-4-ol;dihydrochloride

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.16

InChI

InChI=1S/C9H15N3O.2ClH/c13-9(2-5-10-6-3-9)7-8-1-4-11-12-8;;/h1,4,10,13H,2-3,5-7H2,(H,11,12);2*1H

InChI Key

PXCMKGYNWZZKQQ-UHFFFAOYSA-N

SMILES

C1CNCCC1(CC2=CC=NN2)O.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.